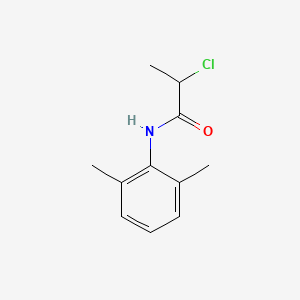
2-chloro-N-(2,6-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-(2,6-dimethylphenyl)propanamide” is a biochemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H14ClNO . This indicates that the compound contains 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 211.69 . It should be stored at room temperature .Scientific Research Applications
Non-linear Optical Material Development
2-chloro-N-(2,6-dimethylphenyl)propanamide has been explored for its potential in creating new organic electro-optic and non-linear optical materials. Researchers synthesized this compound through standard methods, purified it by repeated crystallization, and successfully grew single crystals using the slow evaporation technique. These crystals, characterized by various techniques such as UV-Vis, IR, NMR, and powder XRD, showed promising second harmonic generation (SHG) signals when tested with an ND:YAG laser, marking its significance in the development of novel non-linear optical materials Prabhu & Rao, 2000 Prabhu, Rao, Bhat, Upadyaya, & Inamdar, 2001.
Antimicrobial Compound Synthesis
Another application is found in the synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, where compounds similar to this compound have been obtained via copper catalytic anionarylation of acrylic and methacrylic acids amides. These compounds, after undergoing cyclization to produce 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones, were tested for their antibacterial and antifungal activities, showcasing their potential as antimicrobial agents Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018.
Dielectric and Optical Characterization
Research into the dielectric and optical properties of N-(2 chlorophenyl)-(1-propanamide) single crystals revealed valuable insights into their suitability for various applications. Studies on crystal structure, vibrational assignments via FT-IR and FT-Raman analyses, optical transmission, band gap determination, and dielectric properties have all pointed towards the potential of these crystals in electronic and optoelectronic devices. Their good transparency and significant laser damage threshold further underline their utility in advanced material science Srinivasan, Kanagasekaran, Vijayan, Balamurugan, Prakash, Kannan, Gopalakrishnan, & Ramasamy, 2006.
Safety and Hazards
The safety data sheet for a similar compound, “2-Chloro-N-(2,6-dimethylphenyl)acetamide”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it .
Future Directions
Properties
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFFOECQCIFQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
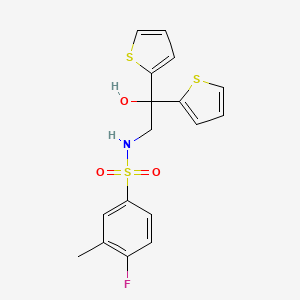
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2954365.png)

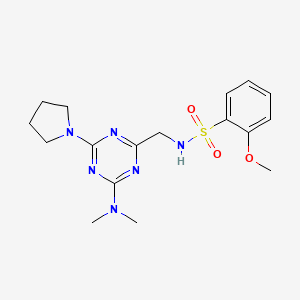
![3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2954371.png)
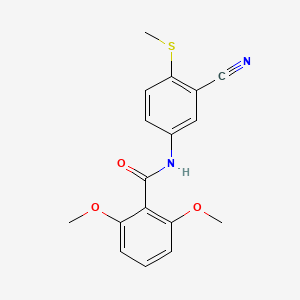
![3-[(4-Fluorophenyl)amino]-1-(4-hydroxyphenyl)azolidine-2,5-dione](/img/structure/B2954377.png)
![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2954378.png)
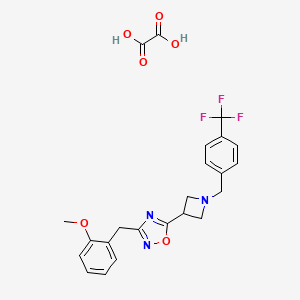
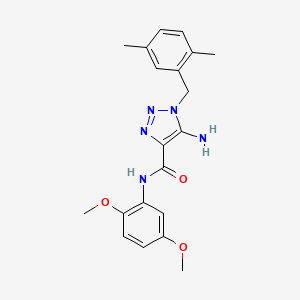
![N-{4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2954382.png)

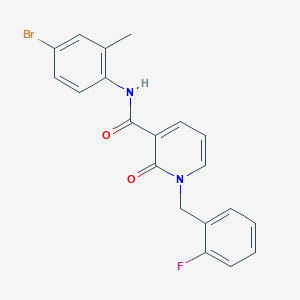
![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2954386.png)
